molecular formula C23H32N2O3 B4550281 methyl 4-[({[1-(1-adamantyl)butyl]amino}carbonyl)amino]benzoate

methyl 4-[({[1-(1-adamantyl)butyl]amino}carbonyl)amino]benzoate

Cat. No.: B4550281
M. Wt: 384.5 g/mol
InChI Key: JOHUICMYEVLCTE-UHFFFAOYSA-N
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Description

Methyl 4-[({[1-(1-adamantyl)butyl]amino}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C23H32N2O3 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.24129289 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Steric and Electronic Substituent Effects
A study by Ośmiałowski et al. (2013) investigated the association of 2-acylaminopyridines and benzoic acids, focusing on the steric and electronic substituent effects studied by XRD, solid-state NMR, and theoretical calculations. This research highlighted the impact of alkyl groups, such as 1-adamantyl, on the molecular interactions in cocrystals, providing insights into how the bulky nature of such groups affects molecular arrangements and hydrogen bonding capabilities (Ośmiałowski et al., 2013).

Gas Transport Properties of Aromatic Polyamides
Research by Bera et al. (2014) on the synthesis of new diamine monomers containing adamantyl moiety and their polymerization with different diacids has contributed to the development of poly(ether amide)s with significant gas transport properties. This study underscores the role of adamantyl groups in enhancing the selectivity and permeability of polymer membranes, which is crucial for applications in gas separation technologies (Bera et al., 2014).

Synthesis and Bioactivity of Hydrazide-Hydrazones
Pham et al. (2019) explored the synthesis of hydrazide-hydrazones featuring a 1-adamantane carbonyl moiety, examining their antibacterial and antifungal activities. This research demonstrates the potential of adamantane-containing compounds in the development of new antimicrobial agents, highlighting their efficacy against various bacterial strains and Candida albicans (Pham et al., 2019).

Liquid Crystalline Behaviors of Schiff Bases
A study by Al-Obaidy et al. (2021) synthesized and characterized Schiff bases with ester linkage and adamantyl groups, investigating their liquid crystalline properties. This work contributes to the understanding of how adamantyl groups influence the mesomorphic behavior of liquid crystals, which is essential for the design and development of advanced liquid crystal displays and other optoelectronic devices (Al-Obaidy et al., 2021).

Properties

IUPAC Name

methyl 4-[1-(1-adamantyl)butylcarbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-3-4-20(23-12-15-9-16(13-23)11-17(10-15)14-23)25-22(27)24-19-7-5-18(6-8-19)21(26)28-2/h5-8,15-17,20H,3-4,9-14H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHUICMYEVLCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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